molecular formula C19H23N5O4 B12805396 Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate CAS No. 87607-26-9

Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate

Cat. No.: B12805396
CAS No.: 87607-26-9
M. Wt: 385.4 g/mol
InChI Key: CHBJYUZNRMSQCX-UHFFFAOYSA-N
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Description

    Reagents: 3,5-dimethoxybenzaldehyde, ammonium acetate

    Conditions: Heating under nitrogen atmosphere

    Reaction: Condensation reaction

  • Step 3: Formation of Carbamate Ester

      Reagents: Ethyl chloroformate, triethylamine

      Conditions: Room temperature

      Reaction: Nucleophilic substitution

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-pyrazinyl core, followed by the introduction of the amino and dimethoxyphenyl groups. The final step involves the formation of the carbamate ester.

    • Step 1: Formation of Pyrido-Pyrazinyl Core

        Reagents: 2-methylpyridine, hydrazine hydrate

        Conditions: Reflux in ethanol

        Reaction: Cyclization to form the pyrazinyl ring

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate can undergo various chemical reactions, including:

      Oxidation: The amino group can be oxidized to form nitro derivatives.

      Reduction: The nitro derivatives can be reduced back to the amino group.

      Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, acidic conditions

      Reduction: Hydrogen gas, palladium on carbon catalyst

      Substitution: Bromine, iron(III) bromide catalyst

    Major Products

      Oxidation: Nitro derivatives

      Reduction: Amino derivatives

      Substitution: Brominated dimethoxyphenyl derivatives

    Scientific Research Applications

    Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Mechanism of Action

    The mechanism of action of Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

    Comparison with Similar Compounds

    Ethyl (5-amino-3-(3,5-dimethoxyphenyl)-1,2-dihydro-2-methylpyrido(3,4-b)pyrazin-7-yl)carbamate can be compared with other similar compounds, such as:

      This compound: Similar structure but different substituents.

      This compound: Similar core structure but different functional groups.

    The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity.

    Properties

    CAS No.

    87607-26-9

    Molecular Formula

    C19H23N5O4

    Molecular Weight

    385.4 g/mol

    IUPAC Name

    ethyl N-[5-amino-3-(3,5-dimethoxyphenyl)-2-methyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

    InChI

    InChI=1S/C19H23N5O4/c1-5-28-19(25)23-15-9-14-17(18(20)22-15)24-16(10(2)21-14)11-6-12(26-3)8-13(7-11)27-4/h6-10,21H,5H2,1-4H3,(H3,20,22,23,25)

    InChI Key

    CHBJYUZNRMSQCX-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)NC1=NC(=C2C(=C1)NC(C(=N2)C3=CC(=CC(=C3)OC)OC)C)N

    Origin of Product

    United States

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